2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide -

2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide

Catalog Number: EVT-4559135
CAS Number:
Molecular Formula: C19H23N3O3
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 2: Reaction of N-(1-phenylethyl)-2-bromoacetamide with 2-furoylpiperazine in the presence of a base like potassium carbonate (K2CO3) in acetonitrile to yield the target compound. [, ]
Mechanism of Action
  • Antibacterial Activity: Analogs with varying N-aryl/aralkyl substituents on the acetamide group show promising activity against Gram-positive and Gram-negative bacteria. [, ] This suggests that the target compound may interfere with bacterial growth and survival through mechanisms like inhibition of bacterial protein synthesis or disruption of bacterial cell wall formation. []
  • Inhibition of Osteoclast Differentiation: Certain analogs inhibit osteoclast differentiation and bone resorption through modulation of RANKL signaling pathways. [, , ] This indicates the potential for the target compound to be investigated for similar activity and its possible role in treating bone diseases like osteoporosis.
Applications

Antibacterial Activity

Several structural analogs of the target compound, particularly those with modifications to the N-aryl/aralkyl acetamide portion, exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. [, , ] These findings suggest that 2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide could also possess antibacterial properties, potentially targeting bacterial protein synthesis or cell wall formation. This warrants further investigation into its potential as a novel antibiotic agent.

Anticancer Activity

Research on related compounds demonstrates their potential as anticancer agents. [] While the specific mechanism of action remains unclear, these analogs exhibit cytotoxic effects on various cancer cell lines, including breast cancer and neuroblastoma. [] This suggests that 2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide could be investigated for its potential antitumor properties.

Anti-Inflammatory and Analgesic Activities

Derivatives of 2-phenoxy-N-(1-phenylethyl)acetamide, structurally similar to the target compound, exhibit promising anti-inflammatory and analgesic effects. [] This indicates that the presence of specific substituents on the phenoxy ring, like halogens, tert-butyl, and nitro groups, can influence these activities. Thus, exploring the anti-inflammatory and analgesic potential of 2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide could be beneficial.

Inhibition of Osteoclast Differentiation and Treatment of Osteoporosis

Studies on similar molecules highlight their potential in treating osteoporosis. [, , ] These compounds inhibit osteoclast differentiation, which is crucial for bone resorption. This suggests that 2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide could be explored for its ability to modulate osteoclast activity and its potential application in developing therapeutic interventions for osteoporosis and other bone-related diseases.

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

Compound Description: NAPMA is identified as a potent inhibitor of osteoclast differentiation. It exhibits a dose-dependent inhibitory effect on the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages. This inhibitory effect is attributed to the downregulation of key osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both the transcript and protein levels. Importantly, NAPMA demonstrates protective effects against ovariectomy-induced bone loss.

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz)

Compound Description: PPOAC-Bz exhibits potent inhibitory effects on osteoclastogenesis. It effectively blocks the formation of mature osteoclasts and suppresses F-actin belt formation and bone resorption activity in vitro. Furthermore, PPOAC-Bz demonstrates protective effects against ovariectomy-induced bone loss in vivo.

N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl is identified as a significant inhibitor of osteoclast differentiation. It exhibits a dose-dependent reduction in the formation of multinucleated TRAP-positive cells without significant cytotoxicity. The inhibitory effect is attributed to the modulation of several osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis. Notably, it attenuates the protein levels of CtsK, a critical protease involved in bone resorption, leading to decreased bone resorption activity and F-actin ring formation.

3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamides

Compound Description: This series of compounds, containing a furoyl, piperazine, and amide moiety, demonstrated promising antibacterial activity against various bacterial strains, including S. aureus, S. typhi, P. aeruginosa, E. coli, and B. subtilis. Additionally, these compounds exhibited mild cytotoxicity in hemolysis assays using bovine red blood cells.

4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides

Compound Description: This series of compounds was synthesized as potential therapeutic agents for Alzheimer's disease. They were evaluated for their ability to inhibit butyrylcholinesterase, an enzyme considered a good target for Alzheimer's treatment.

3-[4-(2-Ethoxy-2-phenylethyl)-1-piperazinyl]-2-methyl-1-phenyl-1-propanone dihydrochloride (Eprazinone dihydrochloride)

Compound Description: The crystal structure of eprazinone dihydrochloride has been determined. The molecule adopts an extended conformation, with the piperazine ring in a chair conformation and the two chloride ions hydrogen-bonded to the two piperazine nitrogen atoms.

2-(2-Aminothiazol-4-yl)-N-[4-(2-[[(2R)-2-hydroxy-2-phenylethyl] amino]-ethyl)phenyl]acetamide (Mirabegron)

Compound Description: Mirabegron is a medication used to treat overactive bladder. The provided research paper describes an improved process for its preparation, focusing on obtaining the pure alpha-crystalline form without isolating the beta form.

(R)-2-Methoxy-N-(1-Phenylethyl)Acetamide

Compound Description: This compound is synthesized via Dynamic Kinetic Resolution (DKR) using a ruthenium catalyst and an (R)-selective lipase. This method provides the amide in high yield and enantiomeric excess. The research also investigates the application of DKR to synthesize Norsertraline, an antidepressant.

N-[(6-Bromo-2-methoxy-3-quinolyl)phenylmethyl]-2-morpholino-N-(1-phenylethyl)acetamide

Compound Description: This compound's crystal structure reveals a morpholine ring in a chair conformation and a planar quinoline system twisted with respect to the phenyl rings. Intramolecular and intermolecular hydrogen bonding patterns are also described.

Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidyl]acetamide)

Compound Description: Ocfentanil is a potent synthetic opioid associated with severe adverse effects, including death. It is typically administered via insufflation and often found in combination with other substances like caffeine and paracetamol.

2-(3,4-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl) ethyl]-N-[(S)-1-phenyl-ethyl] acetamide

Compound Description: This compound serves as a precursor in a Bischler-Napieralski cyclization reaction, which unexpectedly undergoes dealkylation and elimination of the chiral auxiliary during the process.

2-[4-substituted-1-piperazinyl]-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamides

Compound Description: This series of compounds, incorporating dihydrobenzothiazole and N-piperazinyl acetamide moieties, showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria and fungal strains. Some analogs demonstrated potent antitubercular activity against Mycobacterium tuberculosis H37Rv.

N-(S)-(1-Phenylethyl)-α-chloro-α-aryl Acetamides

Compound Description: These compounds are intermediates in the asymmetric synthesis of α-mercapto carboxylic acid derivatives. They undergo crystallization-induced dynamic resolution promoted by NH4OH.

N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides

Compound Description: This series of compounds, incorporating benzothiazole and piperazine rings linked by an amide group, exhibited significant anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. Notably, compound 4a demonstrated potent activity, six-fold higher than the reference drug ethosuximide.

3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5-trimethyl-4-thiazolidinone (HP236)

Compound Description: HP236 is an atypical antipsychotic agent extensively metabolized in rats both in vitro and in vivo. Metabolic pathways include thiazolidinone ring cleavage, sulfide oxidation, and N-dealkylation at the piperazine ring.

2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives

Compound Description: This series of compounds, synthesized via the Leuckart pathway, was investigated for anticancer, anti-inflammatory, and analgesic activities. Halogen substituents on the aromatic ring were found to favor anticancer and anti-inflammatory activities.

N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide Derivatives

Compound Description: This series of compounds, containing a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, was synthesized and evaluated for cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. The presence of bromo, tert-butyl, and nitro groups at position 4 of the phenoxy nucleus contributed to their activities.

N-(4-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}phenyl)acetamide (6c)

Compound Description: 6c is a dopamine D2 and D3 receptor ligand with nanomolar affinity for both receptors, showing a slight preference for D3R. It features a phenylmethyl linker between the protonable amine and the acyl-like moiety, a modification from the more common aliphatic linker.

1-[[4-(acetylamino)phenyl]methyl]-4-(2-phenylethyl)-4-piperidinecarboxylic acid, ethyl ester (CYM51010)

Compound Description: CYM51010 is a ligand that selectively induces the co-internalization of mu and delta opioid receptors when they are co-expressed in hippocampal neurons. This co-internalization is driven by the delta opioid receptor and requires an active conformation of both receptors, ultimately leading to sorting to the lysosomal compartment.

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a rigid, elongated structure containing two basic groups. Its binding site on CXCR3 extends from the minor pocket into the major pocket of the transmembrane domains.

(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

Compound Description: NBI-74330 is another high-affinity CXCR3 antagonist with a different chemotype than VUF11211, lacking any basic groups. It binds to the transmembrane minor pocket of CXCR3.

N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790)

Compound Description: GSK1016790 is a potent agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. Activation of TRPV4 in human airways by GSK1016790 induces contractions that are dependent on the production of cysteinyl leukotrienes.

(R)-6-(methylsulfonyl)-3-((4-(pyrrolidin-1-yl)piperidin-1-yl)methyl)-N-(2,2,2,-trifluoro-1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide (GSK2334775)

Compound Description: GSK2334775 is a novel, selective blocker of TRPV4 channels. It effectively inhibits GSK1016790-induced contractions in human airways, demonstrating its antagonistic activity against TRPV4.

N-hydroxy-N-(2-(1-hydroxy-2-methoxy-1H-indol-3-yl)ethyl acetamide (1)

Compound Description: This new indole alkaloid, isolated from the fungus Cladosporium sp. SCSIO41205, was found alongside other known compounds like N-(2-(1H-indol-3-yl)ethylacetamide.

(alkynyloxy 3-hydroxy-2-propyl)-4-piperazinyl-1 n-phenyl acetamide derivatives

Compound Description: These compounds are designed and patented for their potential use in treating angina pectoris (chest pain).

2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7)

Compound Description: Compound 7 is a potent inhibitor of HIV-1 replication. It functions by directly interacting with the HIV-1 matrix (MA) protein and competing with phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) for MA binding.

2-(3-benzylamino-2-oxo-1,2-dihydropyridin-1-yl)-N-(3,4-dichlorobenzyl)acetamide

Compound Description: This compound is a potent inhibitor of glycogen phosphorylase a (GPa) with an IC50 of 6.3 μM. Its crystal structure, which features four distinct conjugated π systems separated by rotatable C-C bonds, is compared to a less active analog to understand the structure-activity relationship.

N-(2-phenylethyl)acetamide

Compound Description: N-(2-phenylethyl)acetamide is a common natural product identified in the extracts of various fungi, including Fusarium oxysporum R1, Schizophyllum commune, and Myrothecium verrucaria. It often occurs alongside other bioactive compounds like diketopiperazines and arylethylamides. , ,

(S)-N-[[3-[3-fluoro-4-[4-(hydroxyacetyl)-1-piperazinyl]- phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide (U-100592) and (S)-N-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]- 2-oxo-5-oxazolidinyl]methyl]-acetamide (U-100766)

Compound Description: U-100592 and U-100766 are novel oxazolidinone antibacterial agents that inhibit bacterial protein synthesis. They exhibit potent in vitro activity against a wide range of Gram-positive bacteria, including methicillin-resistant strains.

Properties

Product Name

2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C19H23N3O3/c1-15(16-6-3-2-4-7-16)20-18(23)14-21-9-11-22(12-10-21)19(24)17-8-5-13-25-17/h2-8,13,15H,9-12,14H2,1H3,(H,20,23)

InChI Key

NSJUXDFIWNDDFD-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.